

Physicochemical properties of N-propylsulfamide

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Compound of Interest

Compound Name: *N-propylsulfamide*

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An In-depth Technical Guide on the Physicochemical Properties of **N-Propylsulfamide**

Introduction

N-Propylsulfamide (CAS 147962-41-2), also known as N-Propylsulfuric diamide, is an organic compound belonging to the sulfonamide class.^{[1][2]} Its molecular structure consists of a propyl group attached to one of the nitrogen atoms of a sulfamide core. This compound serves as a crucial intermediate in various organic syntheses, most notably in the pharmaceutical industry for the production of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.^{[3][4][5]} Understanding its physicochemical properties is fundamental for its handling, reaction optimization, and application in drug development and medicinal chemistry.

This guide provides a comprehensive overview of the core physicochemical properties of **N-propylsulfamide**, details the experimental protocols for their determination, and presents logical workflows for these procedures.

Core Physicochemical Properties

The key physicochemical data for **N-propylsulfamide** are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted values, as indicated.

Property	Value	Source
Molecular Formula	C ₃ H ₁₀ N ₂ O ₂ S	[1][6]
Molecular Weight	138.19 g/mol	[1][6]
Appearance	White to off-white crystalline solid/powder	[1][6]
Melting Point	80-100 °C	[1]
Boiling Point	249.0 ± 23.0 °C (Predicted)	[6]
pKa	11.06 ± 0.60 (Predicted)	[6]
LogP (XLogP3)	-0.4 (Computed)	
Solubility	Moderately soluble in water; more soluble in ethanol and acetone.[1] The corresponding sodium and potassium salts exhibit enhanced solubility in aqueous solutions.[4][7][8]	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid organic compound like **N-propylsulfamide** are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[9] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[9]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle
- Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

- Sample Preparation: A small amount of dry **N-propylsulfamide** is finely powdered using a mortar and pestle.[9]
- Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[10]
- Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[9][11] The assembly is placed in a Thiele tube containing a high-boiling point oil.
- Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[9] This ensures uniform temperature distribution via convection currents.[12]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range.[13]

Boiling Point Determination (Capillary Method)

While **N-propylsulfamide** is a solid at room temperature, this method is applicable for determining the boiling point of its liquid form or related liquid organic compounds. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12][14]

Apparatus:

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)

- Thermometer
- Heating apparatus (e.g., Thiele tube or aluminum block)
- Rubber band or thread

Procedure:

- Sample Preparation: A few milliliters of the liquid are placed into the small test tube.[\[14\]](#)
- Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[\[15\]](#)[\[16\]](#)
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube or an aluminum block.[\[16\]](#) The thermometer bulb should be level with the liquid in the test tube.
- Heating: The apparatus is heated slowly and uniformly.[\[15\]](#) As the liquid heats, air trapped in the capillary tube will expand and bubble out.
- Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[\[15\]](#) Heating is then stopped. The liquid will begin to cool and contract. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[\[12\]](#)

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[\[17\]](#)[\[18\]](#) A systematic approach is typically employed.

Apparatus:

- Small test tubes
- Spatula
- Graduated cylinders or pipettes

- Vortex mixer (optional)
- pH paper or pH meter

Solvents:

- Deionized water
- 5% Sodium Hydroxide (NaOH) solution
- 5% Sodium Bicarbonate (NaHCO₃) solution
- 5% Hydrochloric Acid (HCl) solution
- Organic solvents (e.g., ethanol, acetone)

Procedure:

- **Water Solubility:** Approximately 25 mg of **N-propylsulfamide** is placed in a test tube, and 0.75 mL of deionized water is added in portions. The tube is shaken vigorously after each addition.[\[17\]](#) Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus paper.[\[19\]](#)
- **Aqueous Acid/Base Solubility:** If the compound is insoluble in water, its solubility is tested sequentially in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure.[\[18\]](#)
 - Solubility in 5% NaOH suggests a weak or strong acid.
 - Solubility in 5% NaHCO₃ suggests a relatively strong acid (like a carboxylic acid).[\[18\]](#)
 - Solubility in 5% HCl indicates the presence of a basic group (like an amine).[\[19\]](#)
- **Organic Solvent Solubility:** The procedure is repeated with organic solvents like ethanol and acetone to determine solubility in non-aqueous media.[\[20\]](#) A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of the solvent.

pKa Determination

The pKa value quantifies the acidity of a compound. While the pKa of **N-propylsulfamide** is predicted, experimental determination can be achieved through several methods.

Method 1: Potentiometric Titration This is a highly accurate method that involves titrating a solution of the compound with a standard solution of a strong base (or acid) and monitoring the pH change with a pH meter.[\[21\]](#)

- A precise amount of **N-propylsulfamide** is dissolved in a suitable solvent (often a water-organic co-solvent mixture due to solubility constraints).
- A standardized solution of a strong base (e.g., NaOH) is added incrementally.
- The pH of the solution is recorded after each addition.
- A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

Method 2: UV-Vis Spectrophotometry This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[\[21\]](#)

- A series of buffer solutions with known pH values are prepared.
- A constant concentration of **N-propylsulfamide** is added to each buffer.
- The absorbance spectrum of each solution is measured.
- By analyzing the change in absorbance at a specific wavelength as a function of pH, the pKa can be calculated using the Henderson-Hasselbalch equation.

Method 3: NMR Spectroscopy The chemical shifts of certain nuclei can be pH-dependent. By monitoring the chemical shift of a specific proton in **N-propylsulfamide** across a range of pH values, a titration curve can be generated and the pKa determined.[\[22\]](#)[\[23\]](#)

LogP Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically n-octanol and water. LogP is its base-10 logarithm and is a key indicator of lipophilicity.[\[24\]](#)

Apparatus:

- Separatory funnel or vials
- Shaker
- Centrifuge (optional, to break emulsions)
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

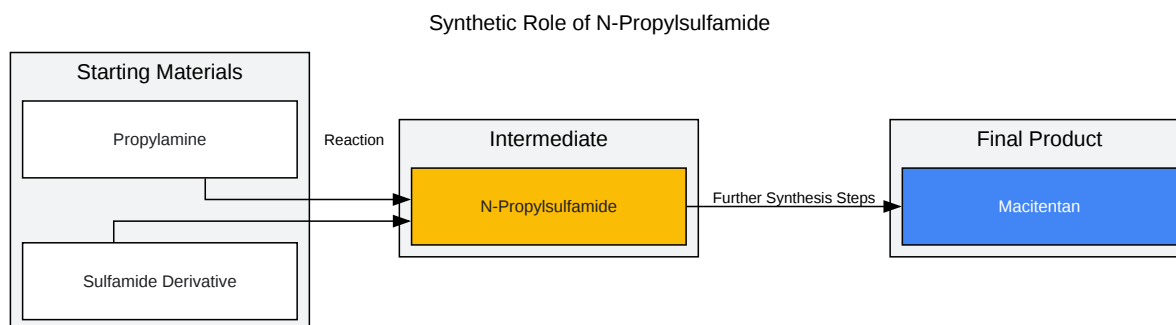
Procedure:

- Phase Preparation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[\[25\]](#)
- Partitioning: A known amount of **N-propylsulfamide** is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand until the layers have clearly separated. Centrifugation may be used if an emulsion forms.
- Concentration Analysis: The concentration of **N-propylsulfamide** in each phase is accurately measured using a suitable analytical technique.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as $\log_{10}(P)$.[\[24\]](#)

Visualizations

Synthetic Context of N-Propylsulfamide

N-propylsulfamide is not typically involved in biological signaling pathways itself but is a key building block in the synthesis of pharmacologically active molecules. The following diagram illustrates its role as an intermediate in the synthesis of Macitentan.

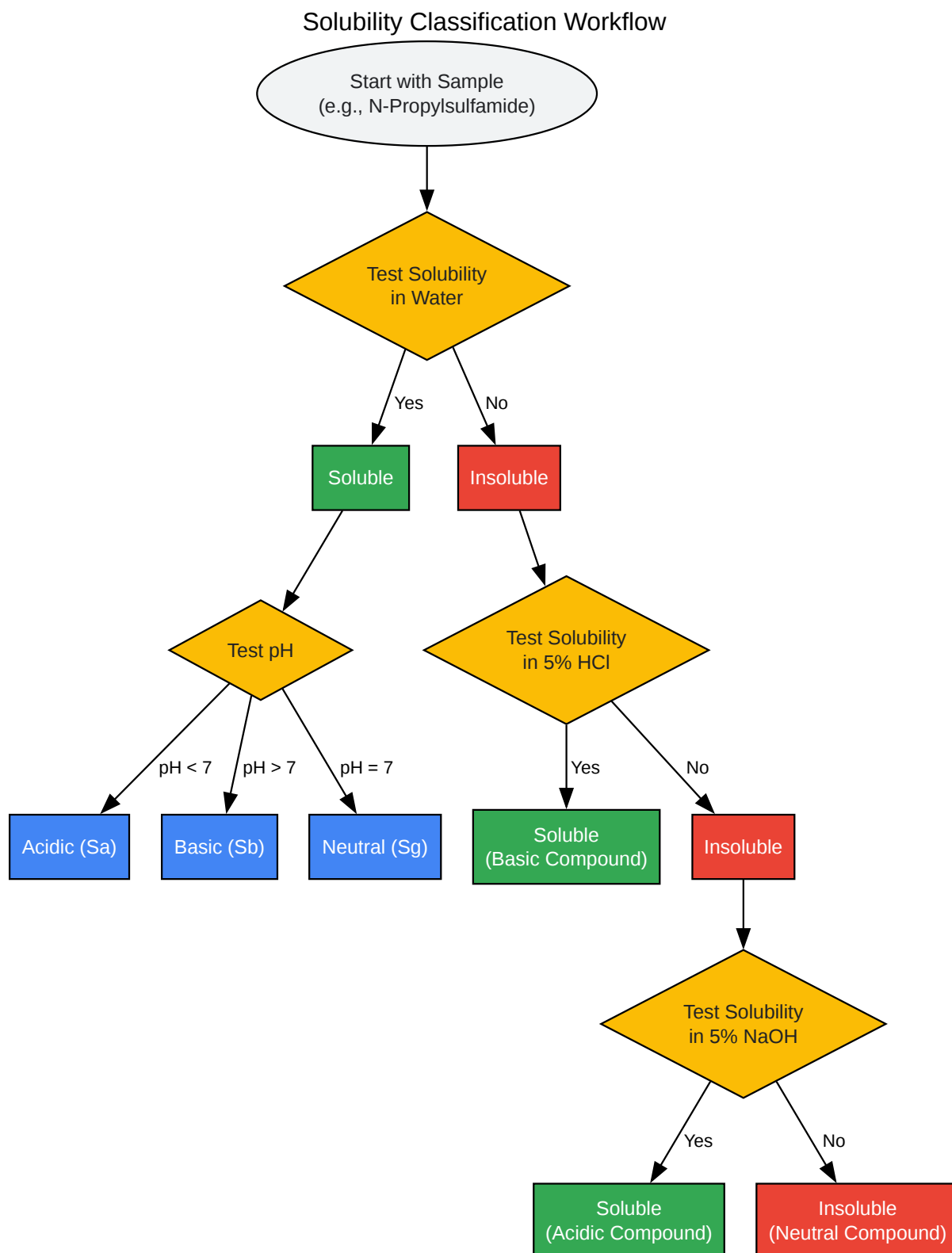


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Caption: Role of **N-Propylsulfamide** as an intermediate in Macitentan synthesis.

Experimental Workflow for Solubility Determination

The logical progression for determining the solubility of an unknown compound like **N-propylsulfamide** follows a flowchart based on its behavior in different solvents.

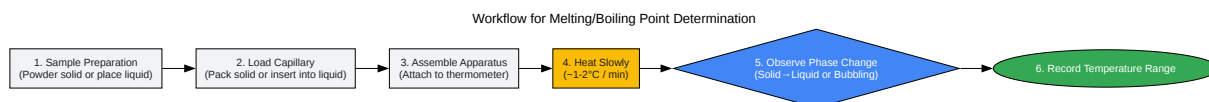


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Caption: Decision workflow for systematic solubility testing of an organic compound.

General Workflow for Thermal Analysis

The determination of melting and boiling points follows a similar experimental setup, which can be visualized in a generalized workflow.



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Caption: Generalized workflow for determining melting or boiling points.

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